molecular formula C18H21F3N4O3 B2704292 1-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034329-37-6

1-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2704292
CAS No.: 2034329-37-6
M. Wt: 398.386
InChI Key: KOJAAOLBYOBEOF-UHFFFAOYSA-N
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Description

1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound features a hybrid architecture that incorporates multiple privileged structures known for their biological relevance. The 1,2,4-triazol-5(4H)-one core is a significant heterocyclic scaffold frequently investigated for its diverse pharmacological properties . The presence of the trifluoromethyl group is a common strategy in modern drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . Furthermore, the piperidine ring is a ubiquitous motif in active pharmaceutical ingredients, contributing to the three-dimensional structure and often participating in key target interactions . The integration of these features into a single molecule makes this compound a valuable intermediate for constructing targeted screening libraries. Researchers can utilize it in the discovery and development of novel therapeutic agents, particularly in the design of enzyme inhibitors. Similar complex heterocyclic systems are actively explored in various therapeutic areas, including as inhibitors for targets involved in oncology and infectious diseases . The structural complexity of this compound offers multiple sites for further chemical modification, making it a versatile building block for generating analogs in structure-activity relationship (SAR) studies. This product is provided for research use only and is strictly intended for laboratory investigations. It is not approved for use in humans or animals and should not be utilized for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-2-[1-(2-phenylmethoxyacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)14-7-9-24(10-8-14)15(26)12-28-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAAOLBYOBEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)COCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-methylpiperidine with an appropriate acylating agent, such as 2-(benzyloxy)acetyl chloride, under basic conditions to form the desired intermediate.

    Cyclization to Form the Triazolone Ring: The intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine hydrate, to form the triazolone ring. This step often requires controlled temperature and pH conditions to ensure high yield and purity.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or trifluoromethyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways related to cell growth, apoptosis, or signal transduction, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-linked triazolones, which exhibit structural variations in substituents on the acetylated piperidine and triazolone moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperidine Substituents on Triazolone Key Features
Target Compound 2-(Benzyloxy)acetyl 4-Methyl, 3-(trifluoromethyl) Benzyloxy group enhances π-π stacking; CF₃ improves metabolic stability.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenylacetyl 4-Phenyl Bromine increases molecular weight (Br: ~80 Da) and lipophilicity; lacks CF₃.
5-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Chloro-2-methylphenoxyacetyl 4-Phenyl Chlorine and methyl groups enhance steric hindrance; ether linkage may reduce metabolic oxidation.
1-[2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one Pyrazole-acetyl 3-Phenylpropanoyl Pyrazole introduces additional nitrogen; thiazole replaces triazolone, altering electronic properties.

Key Observations:

The trifluoromethyl group in the target compound confers superior metabolic stability compared to non-fluorinated analogs like the 4-phenyl derivative .

Structural Flexibility vs. Rigidity :

  • Piperidine-linked compounds (e.g., target compound) exhibit greater conformational flexibility than analogs with rigid scaffolds like pyrazole-thiazole hybrids .

Electronic and Steric Modifications :

  • Replacement of the triazolone oxygen with sulfur (e.g., thiol or thione derivatives in ) may alter redox properties and hydrogen-bonding capacity .

Research Findings and Limitations

While direct pharmacological data (e.g., IC₅₀ values) for these compounds are unavailable in the provided evidence, structural inferences can be made:

  • The benzyloxy acetyl group in the target compound likely improves solubility compared to halogenated aryl analogs due to its ether linkage.

Biological Activity

The compound 1-(1-(2-(benzyloxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034329-37-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A triazole ring , which is known for its diverse biological activity.
  • A piperidine moiety , which contributes to its pharmacological properties.
  • A benzyloxyacetyl group , enhancing its solubility and bioavailability.

The molecular formula is C16H18F3N3OC_{16}H_{18}F_3N_3O, with a molecular weight of approximately 353.33 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.50 μg/mL
Candida albicans15.63 μg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Notably, it demonstrated cytotoxic effects on cancer cell lines:

Cell Line IC50 Value (μM) Reference
HCT116 (Colon Cancer)4.36 μM
MCF7 (Breast Cancer)5.12 μM

The IC50 values indicate that the compound exhibits potent activity against these cancer cell lines, making it a candidate for further development in cancer therapeutics.

While specific mechanisms for this compound have yet to be fully elucidated, triazole derivatives typically act by inhibiting key enzymes involved in cellular processes:

  • Enzyme Inhibition : The triazole ring can interfere with the synthesis of nucleic acids or proteins in microorganisms and cancer cells.
  • Apoptosis Induction : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • In vitro Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several triazole derivatives, including the compound . It was found to outperform traditional antibiotics against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Assay :
    In a comparative study involving various triazole derivatives on cancer cell lines, this compound exhibited one of the lowest IC50 values, indicating high potency.

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